molecular formula C13H12N2O3 B4109536 1-acetyl-3,5-di-2-furyl-4,5-dihydro-1H-pyrazole

1-acetyl-3,5-di-2-furyl-4,5-dihydro-1H-pyrazole

Cat. No. B4109536
M. Wt: 244.25 g/mol
InChI Key: QSKRRXSLYFMQSJ-UHFFFAOYSA-N
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Description

“1-acetyl-3,5-di-2-furyl-4,5-dihydro-1H-pyrazole” is a derivative of pyrazole, a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . Pyrazoles are known for their wide range of biological activities, including anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, anti-viral, and more .


Synthesis Analysis

The synthesis of 1-acetyl-3,5-diphenyl-4,5-dihydro- (1H)-pyrazole derivatives has been reported . The process involves the cyclization of 1- (4-nitrophenyl)-3- (3,4-dimethoxyphenyl)-pro-2-ene-1 with hydrazine hydrate, followed by reduction .


Molecular Structure Analysis

Pyrazole is a weak base, with pKb 11.5 (pKa of the conjugated acid 2.49 at 25°C) . The molecular formula of pyrazole is C3H4N2 . In comparison to pyrazoles, pyrazolines are stronger bases, less stable, and behave more like unsaturated compounds .


Chemical Reactions Analysis

Pyrazoles are resistant to oxidizing and reducing agents but are known to undergo catalytic hydrogenation to pyrazolines . On reduction, 2-pyrazolines either yield pyrazolidines or undergo ring cleavage; and when oxidized, they form blue or red coloring matter .


Physical And Chemical Properties Analysis

Pyrazolines are colorless liquids with a boiling point in the range of 120–150°C . They are insoluble in water but soluble in propylene glycol due to their lipophilic character . They can absorb light in the range 300–400nm and emit blue fluorescence .

Mechanism of Action

While the specific mechanism of action for “1-acetyl-3,5-di-2-furyl-4,5-dihydro-1H-pyrazole” is not mentioned in the search results, it’s worth noting that some pyrazole derivatives have been found to inhibit monoamine oxidases potently . Another study found that certain 1-acetyl-4,5-dihydro (1H)pyrazoles lower the intracellular reactive oxygen species and cause mitochondria-dependent cell death in the MCF-7 cell line .

Future Directions

The broad spectrum of activities portrayed by the pyrazoles has instigated researchers to generate new leads possessing the pyrazole nucleus with high efficacy . The presence of a pyridine core in the molecule increases bioavailability , suggesting potential areas for future research and development.

properties

IUPAC Name

1-[3,5-bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-9(16)15-11(13-5-3-7-18-13)8-10(14-15)12-4-2-6-17-12/h2-7,11H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKRRXSLYFMQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601320673
Record name 1-[3,5-bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643578
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

93140-85-3
Record name 1-[3,5-bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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